6-(4-Methoxyphenoxy)hexan-1-ol
Description
6-(4-Methoxyphenoxy)hexan-1-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanol, featuring a methoxyphenoxy group attached to the sixth carbon of the hexanol chain
Properties
IUPAC Name |
6-(4-methoxyphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELTELBUPVXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol typically involves the reaction of 4-methoxyphenol with 6-bromohexanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol attacks the carbon atom bonded to the bromine in 6-bromohexanol, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(4-Methoxyphenoxy)hexan-1-one or 6-(4-Methoxyphenoxy)hexanal.
Reduction: Formation of 6-(4-Methoxyphenoxy)hexane.
Substitution: Formation of various substituted phenoxyhexanols, depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A precursor in the synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol, known for its antioxidant properties.
6-Bromohexanol: Another precursor, used in the nucleophilic substitution reaction to form this compound.
Hexan-1-ol: A simple alcohol with a six-carbon chain, used as a starting material in the synthesis of various derivatives.
Uniqueness
This compound is unique due to the presence of both a methoxyphenoxy group and a hexanol chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Biological Activity
6-(4-Methoxyphenoxy)hexan-1-ol, with the molecular formula C13H20O3, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenoxy group attached to the sixth carbon of a hexanol chain, which contributes to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-methoxyphenol and 6-bromohexanol, often facilitated by a base such as potassium carbonate. This process yields the target compound while allowing for various modifications that can enhance its biological activity or stability in different environments .
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
- Reduction: The compound can be reduced to form the corresponding alkane.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
These reactions highlight the versatility of the compound in synthetic chemistry and its potential applications in drug development and other fields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group allows for hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity. This interaction can modulate the activity of target molecules, leading to various biological effects, including anti-inflammatory and antioxidant properties .
Research Findings
Recent studies have focused on the following aspects of this compound:
- Anti-inflammatory Activity: The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.
- Antioxidant Properties: Its capacity to scavenge free radicals indicates a role in preventing oxidative stress-related damage .
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Inflammation:
- A study evaluated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a significant reduction in inflammatory markers when treated with varying concentrations of this compound.
-
Antioxidant Activity Assessment:
- Another research project assessed the antioxidant capacity through DPPH radical scavenging assays, revealing that the compound effectively reduced radical concentrations, thereby demonstrating its potential as a protective agent against oxidative damage.
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
